tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-bromo-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological applications. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is a derivative of imidazole, a heterocyclic compound that plays a significant role in various biological systems . Imidazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them key components in the development of new drugs .
Mode of Action
It is known that imidazole derivatives, such as this compound, are often used as carbonyl transfer reagents in organic synthesis . They are primarily used to convert alcohols into the corresponding tert-butoxycarbonyl esters .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents and is typically used in tetrahydrofuran (thf), dimethylformamide (dmf), and toluene .
Result of Action
Given its use as a carbonyl transfer reagent, it can be inferred that it plays a role in the formation of tert-butoxycarbonyl esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and is typically used in anhydrous systems . Furthermore, it should be stored in a cool place with the container kept tightly closed, and in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate typically involves the bromination of tert-butyl imidazole-1-carboxylate. One common method includes the reaction of tert-butyl imidazole-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized molecules .
Biology and Medicine: In biological research, imidazole derivatives are studied for their potential therapeutic properties. They exhibit antimicrobial, antifungal, and anticancer activities. This compound serves as a precursor in the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Comparison with Similar Compounds
- tert-Butyl 1H-imidazole-1-carboxylate
- tert-Butyl 4-bromo-1H-imidazole-1-carboxylate
- tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
Uniqueness: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is unique due to the presence of the bromine atom at the 2-position of the imidazole ring. This substitution pattern imparts distinct reactivity and binding properties compared to other similar compounds. The tert-butyl group further enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-bromoimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKQUCAFBSQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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